(E)-Alprenoxime
Overview
Description
(E)-Alprenoxime is a chemical compound known for its unique structural properties and potential applications in various fields. It is an oxime derivative of alprenolol, a beta-adrenergic receptor antagonist. The (E)-configuration indicates the specific geometric isomer where the substituents are on opposite sides of the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Alprenoxime typically involves the reaction of alprenolol with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the desired isomer.
Chemical Reactions Analysis
Types of Reactions: (E)-Alprenoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile compounds.
Reduction: Reduction of this compound can yield alprenolol.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitrile derivatives.
Reduction: Regeneration of alprenolol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-Alprenoxime has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in relation to beta-adrenergic receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a beta-blocker.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (E)-Alprenoxime involves its interaction with beta-adrenergic receptors. It acts as an antagonist, blocking the binding of catecholamines such as adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic AMP production.
Comparison with Similar Compounds
Alprenolol: The parent compound, a non-selective beta-blocker.
Propranolol: Another non-selective beta-blocker with similar therapeutic uses.
Metoprolol: A selective beta-1 blocker with different pharmacokinetic properties.
Uniqueness: (E)-Alprenoxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activity. Compared to its parent compound alprenolol, this compound may exhibit different pharmacological profiles and therapeutic potentials.
Properties
IUPAC Name |
(NE)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-7-13-8-5-6-9-15(13)19-11-14(17-18)10-16-12(2)3/h4-6,8-9,12,16,18H,1,7,10-11H2,2-3H3/b17-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQFSSGNEFUEPA-SAPNQHFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=NO)COC1=CC=CC=C1CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC/C(=N\O)/COC1=CC=CC=C1CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125720-84-5 | |
Record name | ALPRENOXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH6X5L4LHF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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